Homocapsaicin

Content Navigation

Homocapsaicin (CAS 58493-48-4) is the essential HPLC standard for minor capsaicinoid quantification. Non-specific standards cause integration errors in SHU calculation; this exact congener ensures accuracy. • Unique retention time for LC-MS/MS profiling. • 1-6-fold lower TRPV1 potency enables precise receptor mapping. • ~50% pungency of capsaicin aids formulation of low-irritation topicals. Global shipping, in-stock.

CAS Number

Product Name

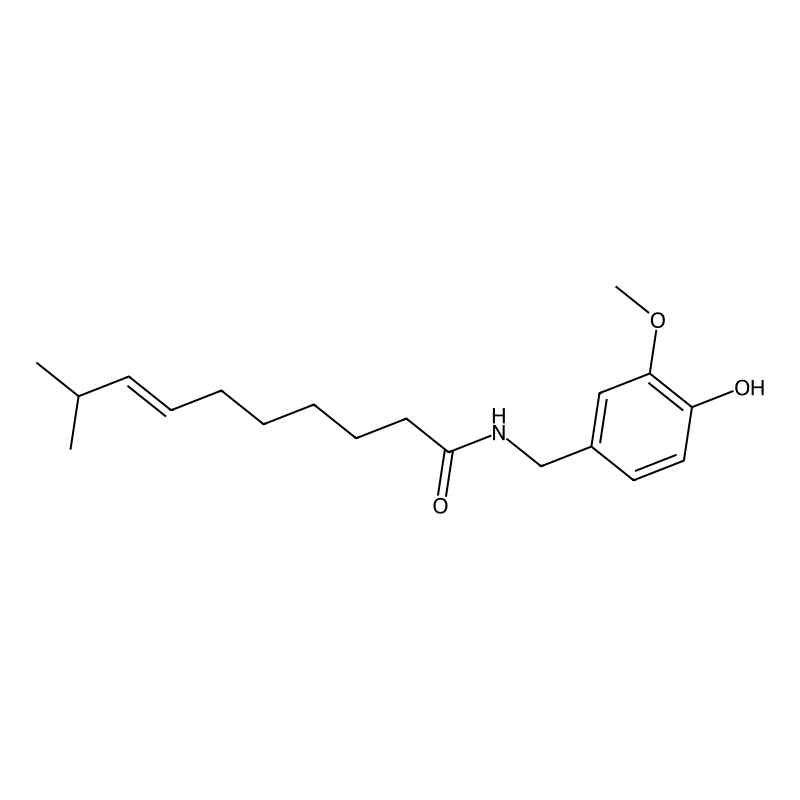

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Homocapsaicin (CAS 58493-48-4) is a minor, naturally occurring capsaicinoid congener, comprising approximately 1% of the total capsaicinoid mixture in Capsicum species [1]. Structurally distinguished from the primary capsaicin molecule by an elongated acyl chain, homocapsaicin exhibits distinct lipophilicity and chromatographic behavior [2]. This structural divergence fundamentally alters its membrane permeability, transient receptor potential vanilloid 1 (TRPV1) binding kinetics, and overall pungency [3]. In industrial and research procurement, pure homocapsaicin is primarily sourced as an essential analytical reference standard for high-performance liquid chromatography (HPLC) profiling, and as a specialized pharmacological tool for mapping the structure-activity relationships (SAR) of TRPV1 modulators [1].

Research Fit

Substituting homocapsaicin with the major congener capsaicin, or utilizing crude capsaicinoid mixtures, critically compromises both analytical resolution and pharmacological accuracy [1]. In analytical chemistry, homocapsaicin possesses a distinct retention time during HPLC analysis due to its altered acyl chain length; failing to use an exact homocapsaicin standard prevents the accurate quantification of the minor capsaicinoid fraction, leading to systemic errors in total Scoville Heat Unit (SHU) calculations for food and pharmaceutical raw materials [2]. Furthermore, in in vitro pharmacological assays, even single-carbon deviations in the capsaicinoid acyl tail significantly reduce TRPV1 activation potency[3]. Consequently, capsaicin cannot serve as a reliable proxy for homocapsaicin when evaluating the precise receptor gating mechanics or off-target profiles of elongated-chain vanilloids [3].

Substitution Risk

References

- [1] High performance liquid chromatography (HPLC) based genetic diversity profiling of chilli germplasm for fruit pungency and phytochemical contents. PMC.

- [2] Electroanalytical overview: the pungency of chile and chilli products determined via the sensing of capsaicinoids. RSC Publishing.

- [3] Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. ORBi.

Receptor Activation Potency (TRPV1 EC50)

In vitro calcium influx assays demonstrate that minor structural modifications to the capsaicinoid acyl tail profoundly impact transient receptor potential vanilloid 1 (TRPV1) activation [1]. While the primary congener capsaicin exhibits a highly potent TRPV1 EC50 of approximately 0.05 μM, analogs differing by a single carbon atom—such as homocapsaicin—demonstrate a 1- to 6-fold reduction in potency [1]. This quantifiable shift in receptor gating efficacy confirms that homocapsaicin interacts with the TRPV1 binding pocket (surrounded by helixes S4, S6, and the S4-S5 linker) with different thermodynamic parameters than the parent compound [1].

| Evidence Dimension | TRPV1 Activation Potency (EC50) |

| Target Compound Data | 1- to 6-fold reduction in potency relative to capsaicin |

| Comparator Or Baseline | Capsaicin (EC50 ~0.05 μM) |

| Quantified Difference | 1- to 6-fold lower receptor activation potency |

| Conditions | In vitro rat TRPV1 (rTRPV1) calcium influx activation assay |

Procuring exact homocapsaicin allows medicinal chemists to map the spatial constraints of the TRPV1 binding pocket, which is impossible when using the more potent capsaicin baseline.

Sensory Pungency and Formulation Intensity

The sensory pungency of capsaicinoids is directly linked to their chemical structure and is quantified using Scoville Heat Units (SHU) via HPLC conversion [1]. Pure capsaicin serves as the benchmark for maximum pungency, measuring 16,000,000 SHU [2]. In contrast, minor capsaicinoids like homocapsaicin are approximately half as potent, yielding significantly lower SHU values [1]. This reduction in sensory intensity directly correlates with its altered TRPV1 binding affinity, providing a measurable baseline for formulating products that require capsaicinoid-mediated bioactivity with reduced burning sensation [1].

| Evidence Dimension | Sensory Pungency (Scoville Heat Units) |

| Target Compound Data | Approximately half the pungency of major capsaicinoids (~8,000,000 SHU) |

| Comparator Or Baseline | Pure Capsaicin (16,000,000 SHU) |

| Quantified Difference | ~50% reduction in sensory heat intensity |

| Conditions | Organoleptic and HPLC-converted SHU quantification |

Enables the development of milder topical analgesics or specialized food additives where the extreme 16M SHU intensity of pure capsaicin is undesirable.

Chromatographic Resolution for Mixture Profiling

Accurate profiling of natural Capsicum extracts requires the baseline separation of all capsaicinoid congeners [1]. Because homocapsaicin contains an elongated acyl chain compared to capsaicin, it exhibits a distinct retention time in reverse-phase high-performance liquid chromatography (HPLC)[1]. Without a high-purity homocapsaicin reference standard, this minor fraction (typically ~1% of total capsaicinoids) cannot be accurately quantified or distinguished from co-eluting matrix interferences[2]. Utilizing exact standards ensures that the total capsaicinoid concentration is calculated precisely, which is critical since the conversion factor to Scoville Heat Units relies on exact ppm measurements of each specific analog [2].

| Evidence Dimension | Chromatographic Retention and Quantification |

| Target Compound Data | Distinct HPLC retention time allowing quantification of the ~1% minor fraction |

| Comparator Or Baseline | Capsaicin standard alone (fails to resolve or quantify the minor congener) |

| Quantified Difference | Enables 100% capsaicinoid profile closure vs. missing the minor mass fractions |

| Conditions | Reverse-phase HPLC analysis of Capsicum extracts |

Essential for quality control laboratories that must certify the exact chemical composition and total SHU of commercial capsaicinoid batches.

Analytical Reference Standards for Pharmacopeial Compliance

Because homocapsaicin has a distinct chromatographic retention time, it is an indispensable reference standard for HPLC and LC-MS/MS workflows. Quality control laboratories must procure exact homocapsaicin to accurately quantify the minor capsaicinoid fractions in raw Capsicum extracts, ensuring compliance with strict food safety and pharmaceutical grading requirements [1].

Structure-Activity Relationship (SAR) Mapping of TRPV1 Channels

Homocapsaicin's 1- to 6-fold reduction in TRPV1 activation potency compared to capsaicin makes it a critical tool for medicinal chemists. By utilizing this elongated-chain analog, researchers can precisely map the spatial and lipophilic constraints of the TRPV1 binding pocket (helixes S4, S6, and S4-S5 linker), aiding in the rational design of novel, non-pungent TRPV1 antagonists for pain management [2].

Formulation of Milder Topical Analgesics

With approximately half the pungency of pure capsaicin (measuring significantly lower than 16,000,000 SHU), homocapsaicin is highly suitable for research into milder topical formulations. Procuring this specific compound allows formulators to harness capsaicinoid-mediated bioactivity while reducing the extreme initial burning sensation that often leads to patient non-compliance in capsaicin-based therapies[3].

Application Fit Matrix

References

- [1] Electroanalytical overview: the pungency of chile and chilli products determined via the sensing of capsaicinoids. RSC Publishing.

- [2] Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. ORBi.

- [3] High performance liquid chromatography (HPLC) based genetic diversity profiling of chilli germplasm for fruit pungency and phytochemical contents. PMC.

Physical Description

XLogP3

Melting Point

UNII

Other CAS

Wikipedia

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

Explore Compound Types